2-Bromoacetyl-7-ethylbenzofuran
Overview
Description
2-Bromoacetyl-7-ethylbenzofuran is a chemical compound with the molecular formula C12H11BrO2 and a molecular weight of 267.12 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique structure, which includes a bromine atom attached to an acetyl group on a benzofuran ring, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoacetyl-7-ethylbenzofuran typically involves the bromination of 2-acetylbenzofuran. One common method includes the use of bromine in solvents like dioxane/ether or carbon disulfide . The reaction conditions are carefully controlled to ensure high yields and purity of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoacetyl-7-ethylbenzofuran undergoes various chemical reactions, including:
Substitution: Reaction with sodium acetate to form 2-acetoxyacetylbenzofuran.
Condensation: Reaction with aromatic amines to produce 2-N-arylaminoacetyl derivatives.
Common Reagents and Conditions:
Reduction: NaBH4 in methanol.
Substitution: Sodium acetate.
Condensation: Substituted aromatic amines.
Major Products:
Scientific Research Applications
2-Bromoacetyl-7-ethylbenzofuran is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromoacetyl-7-ethylbenzofuran involves its interaction with specific molecular targets, primarily through its bromine and acetyl groups. These functional groups allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis . The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with enzymes and other biological molecules .
Comparison with Similar Compounds
2-Bromoacetylbenzofuran: Similar structure but lacks the ethyl group, making it less versatile in certain reactions.
7-Ethylbenzofuran: Lacks the bromine and acetyl groups, limiting its reactivity.
Uniqueness: 2-Bromoacetyl-7-ethylbenzofuran’s unique combination of bromine, acetyl, and ethyl groups makes it a highly reactive and versatile compound in organic synthesis. Its structure allows for a wide range of chemical reactions, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
2-bromo-1-(7-ethyl-1-benzofuran-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c1-2-8-4-3-5-9-6-11(10(14)7-13)15-12(8)9/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVODMPZURRTSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=C2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458819 | |
Record name | 2-BROMOACETYL-7-ETHYLBENZOFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
593266-85-4 | |
Record name | 2-BROMOACETYL-7-ETHYLBENZOFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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